molecular formula C6H6N4S B13011440 5-Amino-2-(methylthio)pyrimidine-4-carbonitrile

5-Amino-2-(methylthio)pyrimidine-4-carbonitrile

Cat. No.: B13011440
M. Wt: 166.21 g/mol
InChI Key: GIAWQWJABGEICD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(methylthio)pyrimidine-4-carbonitrile typically involves the reaction of 2-(methylthio)pyrimidine with hydrogen cyanide, followed by an addition reaction with ammonia to yield the final product . The reaction conditions often include refluxing in glacial acetic acid or other suitable solvents .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups .

Mechanism of Action

The mechanism of action of 5-Amino-2-(methylthio)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as tyrosine kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth and proliferation. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 5-Amino-2-(methylthio)pyrimidine-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a tyrosine kinase inhibitor makes it particularly valuable in cancer research and drug development .

Properties

Molecular Formula

C6H6N4S

Molecular Weight

166.21 g/mol

IUPAC Name

5-amino-2-methylsulfanylpyrimidine-4-carbonitrile

InChI

InChI=1S/C6H6N4S/c1-11-6-9-3-4(8)5(2-7)10-6/h3H,8H2,1H3

InChI Key

GIAWQWJABGEICD-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=N1)C#N)N

Origin of Product

United States

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